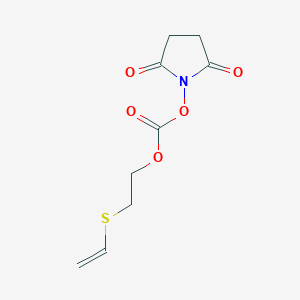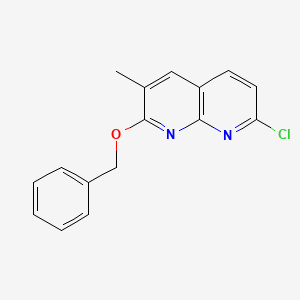
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triphenylvinyl group attached to a phenoxybutanoic acid moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid typically involves a multi-step process. One common method includes the reaction of 4-(1,2,2-triphenylvinyl)phenol with butanoic acid derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy and butanoic acid groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is employed in the study of biological processes and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems, is ongoing.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,2,2-Triphenylvinyl)phenoxy)acetic acid
- 2,2’-(((1,2-diphenylethane-1,2-diyl)bis(4,1-phenylene))bis(oxy))diacetic acid
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C30H26O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C30H26O3/c31-28(32)17-10-22-33-27-20-18-26(19-21-27)30(25-15-8-3-9-16-25)29(23-11-4-1-5-12-23)24-13-6-2-7-14-24/h1-9,11-16,18-21H,10,17,22H2,(H,31,32) |
InChI Key |
ONEJZRMRCCQVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)





![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)


